molecular formula C10H12N2O4 B13857999 Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate CAS No. 35821-29-5

Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate

Cat. No.: B13857999
CAS No.: 35821-29-5
M. Wt: 224.21 g/mol
InChI Key: GBKMKXPHHSCXQQ-UHFFFAOYSA-N
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Description

Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of benzoic acid and is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate typically involves the coupling of 3-amino-2-hydroxybenzoic acid with methyl glycinate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of 3-amino-2-hydroxybenzaldehyde or 3-amino-2-hydroxybenzoic acid.

    Reduction: Formation of 3-amino-2-hydroxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]propanoate: Similar structure but with a propanoate group instead of an acetate group.

    Ethyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]butanoate: Similar structure but with a butanoate group instead of an acetate group.

Uniqueness

Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group makes it more lipophilic compared to its ethyl and butyl counterparts, potentially affecting its solubility and bioavailability.

Properties

CAS No.

35821-29-5

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate

InChI

InChI=1S/C10H12N2O4/c1-16-8(13)5-12-10(15)6-3-2-4-7(11)9(6)14/h2-4,14H,5,11H2,1H3,(H,12,15)

InChI Key

GBKMKXPHHSCXQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(C(=CC=C1)N)O

Origin of Product

United States

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